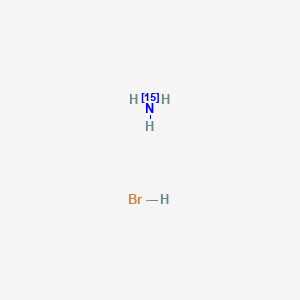

Ammonium-15N bromide

Description

Properties

IUPAC Name |

azane;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H3N/h1H;1H3/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVFNYSXGMGBS-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH3].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746089 | |

| Record name | azane;hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39466-31-4 | |

| Record name | azane;hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment Strategies for Ammonium ¹⁵n Bromide

Precursor Synthesis with ¹⁵N Incorporation

The foundational step in producing Ammonium-¹⁵N bromide is the synthesis of a precursor already enriched with the ¹⁵N isotope. This is most commonly achieved through direct reaction pathways or via isotopic exchange protocols.

Direct Reaction Approaches for ¹⁵N-Labeled Ammonium (B1175870) Bromide Formation

The most straightforward method for synthesizing Ammonium-¹⁵N bromide is the direct acid-base neutralization reaction between ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) and hydrobromic acid (HBr). wikipedia.org This reaction is analogous to the synthesis of unlabeled ammonium bromide.

Reaction: ¹⁵NH₃ + HBr → ¹⁵NH₄Br

The ¹⁵N-labeled ammonia is the key starting material, and its isotopic purity directly influences the final product's enrichment level. This ammonia is typically produced from a highly enriched ¹⁵N source, such as ¹⁵N-labeled ammonium chloride or other ¹⁵N-salts. alfa-chemistry.comnih.gov The reaction is generally carried out in an aqueous solution under controlled temperature and pH to ensure complete reaction and to minimize the loss of volatile ammonia. The resulting Ammonium-¹⁵N bromide can then be isolated by crystallization from the solution.

Another direct approach involves the reaction of ¹⁵N-ammonia with iron(II) bromide or iron(III) bromide. wikipedia.org The iron bromide is first prepared by reacting iron filings with an aqueous bromine solution. The subsequent addition of ¹⁵N-ammonia precipitates iron hydroxides, leaving the desired Ammonium-¹⁵N bromide in solution.

Reaction: 2 ¹⁵NH₃ + FeBr₂ + 2 H₂O → 2 ¹⁵NH₄Br + Fe(OH)₂

This method, while effective, introduces an additional separation step to remove the iron hydroxide (B78521) precipitate.

Alternative Synthetic Routes and Optimized Isotopic Exchange Protocols

Isotopic exchange reactions provide an alternative and often more accessible route to Ammonium-¹⁵N bromide, especially when a direct source of ¹⁵N-ammonia is unavailable or costly. This method involves the exchange of ¹⁴N atoms in unlabeled ammonium bromide with ¹⁵N atoms from a readily available ¹⁵N-labeled source.

A common strategy is to use a ¹⁵N-labeled ammonium salt, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl), in an equilibrium reaction with unlabeled ammonium bromide in a suitable solvent, typically water.

Isotopic Exchange Reaction: NH₄Br + ¹⁵NH₄⁺ ⇌ ¹⁵NH₄Br + NH₄⁺

To drive the equilibrium towards the formation of the desired ¹⁵NH₄Br, a significant molar excess of the ¹⁵N-labeled precursor can be used. The efficiency of the exchange is dependent on factors such as reaction time, temperature, and the concentration of the reactants. Following the exchange, the ¹⁵NH₄Br must be separated from the remaining unlabeled and partially labeled species, which often requires sophisticated purification techniques.

Advanced Purification Techniques for High Isotopic Purity

Achieving high isotopic purity is paramount for the utility of Ammonium-¹⁵N bromide in sensitive analytical applications. Following synthesis, the crude product often contains residual starting materials, byproducts, and inorganic salts with natural isotopic abundance. Advanced purification techniques are therefore essential.

Cation-exchange chromatography is a highly effective method for purifying ammonium salts. researchgate.net In this technique, the crude Ammonium-¹⁵N bromide solution is passed through a column packed with a cation-exchange resin. The ammonium ions (both ¹⁵NH₄⁺ and any residual ¹⁴NH₄⁺) bind to the resin, while anionic impurities and neutral molecules are washed away. The bound ammonium ions are then selectively eluted, often using a concentration gradient of a strong acid like hydrochloric acid. This process can effectively separate the ammonium ions from other inorganic salts. While this method is excellent for removing non-ammonium contaminants, it does not separate ¹⁵NH₄⁺ from ¹⁴NH₄⁺. Therefore, the isotopic purity of the eluted product is dependent on the purity of the initial ¹⁵N source.

Recrystallization is a fundamental purification technique that can be employed to enhance the chemical purity of the final product. By dissolving the synthesized Ammonium-¹⁵N bromide in a suitable solvent and allowing it to slowly crystallize, impurities can be left behind in the mother liquor. The effectiveness of this method depends on the solubility differences between the desired product and the impurities.

The isotopic purity of the final product is typically verified using analytical techniques such as mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy .

Scalability Considerations in Laboratory and Pilot-Scale Production

The transition from laboratory-scale synthesis to pilot-scale production of Ammonium-¹⁵N bromide presents several challenges that must be addressed to ensure efficiency, cost-effectiveness, and safety.

Cost of ¹⁵N Precursors: The primary cost driver in the production of ¹⁵N-labeled compounds is the price of the isotopically enriched starting material, such as ¹⁵N-ammonia or ¹⁵N-ammonium chloride. acs.org Scaling up production requires careful consideration of the reaction stoichiometry and yield to minimize the waste of this expensive material.

Reaction Conditions and Control: Maintaining optimal reaction conditions, such as temperature and pH, becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" or pH imbalances, potentially reducing the reaction yield and purity. Pilot-scale reactors often require more sophisticated monitoring and control systems.

Purification at Scale: Purification techniques that are straightforward in the laboratory, such as column chromatography, can become bottlenecks at larger scales. Larger columns require significant volumes of solvents and can be time-consuming to run. Alternative purification strategies, such as tangential flow filtration or preparative high-performance liquid chromatography (HPLC), may need to be considered for pilot-scale production.

Safety: The handling of ammonia and hydrobromic acid, both corrosive substances, requires stringent safety protocols, especially at larger scales. Adequate ventilation, personal protective equipment, and emergency procedures are critical.

The following table summarizes key considerations for scaling up the production of Ammonium-¹⁵N bromide:

| Parameter | Laboratory-Scale | Pilot-Scale |

| Batch Size | Milligrams to grams | Kilograms |

| ¹⁵N Precursor Cost | Manageable | Significant cost factor |

| Reaction Control | Manual or simple automation | Advanced process control systems |

| Purification Method | Column chromatography, recrystallization | Preparative HPLC, tangential flow filtration |

| Safety | Standard laboratory safety | Enhanced engineering controls and protocols |

Advanced Spectroscopic Characterization and Structural Dynamics of Ammonium ¹⁵n Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary analytical method for probing the atomic-level characteristics of Ammonium-¹⁵N bromide. The magnetic properties of the ¹⁵N nucleus allow for a range of NMR experiments that provide information on chemical structure, molecular dynamics, and intermolecular interactions in both solid and solution states.

¹⁵N NMR Applications in Solution and Solid State

The versatility of ¹⁵N NMR allows for the characterization of Ammonium-¹⁵N bromide across different physical states. In solution, the ammonium (B1175870) ion experiences rapid tumbling and exchange, while in the solid state, its properties are governed by the rigid crystal lattice and local ionic interactions. These differences are clearly reflected in the resulting NMR parameters.

The ¹⁵N chemical shift (δ) is a sensitive indicator of the local electronic environment around the nitrogen atom. Its value is significantly influenced by factors such as the nature of the counter-ion, the physical state (solid or solution), and the extent of ion pairing or solvation. scispace.comruc.dk

In solid-state NMR, the ¹⁵N chemical shift of Ammonium-¹⁵N bromide has been reported as 2.3 ppm. scispace.com This value is notably different from that of solid ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl), which is a common external standard in solid-state NMR with an established chemical shift of 39.3 ppm relative to liquid ammonia (B1221849). researchgate.netnih.gov This substantial variation underscores the profound influence of the bromide versus the chloride counter-ion on the electronic shielding of the central nitrogen nucleus within the crystal lattice.

In aqueous solution, the ¹⁵N chemical shift of the free ammonium ion (¹⁵NH₄⁺) is observed at approximately 20.5 ppm. nih.gov When the ion binds to another molecule, such as a protein, its chemical environment is altered, leading to a measurable change in its chemical shift. nih.gov For instance, upon binding to the HDAC8 protein, the ¹⁵N chemical shift of the ammonium ion shifts to 25.5 ppm. nih.gov This sensitivity makes ¹⁵N chemical shift analysis a valuable tool for studying ionic interactions.

The spin-lattice relaxation time (T₁), and its inverse, the relaxation rate (R₁ = 1/T₁), provide critical information about the molecular dynamics of the ammonium ion, particularly its rotational motion. ucl.ac.uk The T₁ value quantifies the rate at which the ¹⁵N nuclear spin system returns to thermal equilibrium after being perturbed by a radiofrequency pulse. ucl.ac.uk This relaxation process is driven by fluctuating local magnetic fields caused by molecular reorientation. aps.org

In solid ammonium salts, the spin-lattice relaxation behavior is determined by the reorientational motions of the NH₄⁺ ion. aps.org Studies have shown that even in the solid state, the ammonium ion can undergo rapid rotation, which is a key mechanism for its spin-lattice relaxation. scispace.com Definite changes in relaxation behavior are often observed at phase transitions, indicating an alteration in the internal motion of the ion as the crystal lattice structure changes. aps.org The temperature dependence of T₁ is a sensitive probe of these dynamic processes. nih.gov

Substituting hydrogen with deuterium (B1214612) in the ammonium ion leads to a measurable change in the ¹⁵N chemical shift, an effect known as the deuterium isotope effect (¹ΔN(D)). scispace.comruc.dk This effect is defined as the chemical shift of the hydrogen-containing species minus the chemical shift of the deuterium-containing species (δ(H) - δ(D)) and arises from the alteration of the ion's vibrational state and equilibrium geometry due to the heavier mass of deuterium. nih.gov

For solid ammonium bromide, the total one-bond isotope effect from replacing all four protons with deuterium, ¹ΔN(D)₄, is 1.62 ppm. scispace.com This results in the resonance of the ¹⁵ND₄⁺ ion appearing upfield (at a lower frequency) compared to the ¹⁵NH₄⁺ ion. The magnitude of this isotope effect is correlated to the nitrogen-halide (N···X) distance and provides a sensitive probe of hydrogen bonding and the strength of ion-pair interactions in both solid and solution states. scispace.comnih.gov

Spin-Lattice Relaxation Rate Studies for Molecular Dynamics

Advanced NMR Techniques for Enhanced Sensitivity and Resolution

To overcome the inherent low sensitivity of the ¹⁵N nucleus and to resolve complex spectral information, advanced multi-dimensional NMR techniques are employed. These methods enhance both sensitivity and resolution, providing clearer insights into molecular structure and connectivity.

Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR experiment that is invaluable for studying isotopically labeled compounds like Ammonium-¹⁵N bromide. libretexts.org The technique correlates the chemical shifts of two different, directly-bonded nuclei—in this case, ¹H and ¹⁵N. libretexts.org The result is a 2D spectrum where each peak corresponds to a specific N-H bond, with coordinates representing the chemical shifts of the nitrogen and its attached proton.

This method offers a significant sensitivity enhancement over direct 1D ¹⁵N detection because it leverages the higher gyromagnetic ratio and abundance of protons. huji.ac.il An HSQC spectrum of Ammonium-¹⁵N bromide reveals a single cross-peak, confirming the correlation between the nitrogen and its four equivalent protons. The position of this peak is highly sensitive to the ion's environment. For example, studies on the free ¹⁵NH₄⁺ ion in an aqueous buffer show a cross-peak with a ¹⁵N chemical shift of 20.5 ppm, while binding to a protein shifts the coordinates to a ¹H chemical shift of 7.1 ppm and a ¹⁵N chemical shift of 25.5 ppm. nih.gov This demonstrates the power of HSQC in detecting and characterizing intermolecular interactions. nih.gov

Dynamic Nuclear Polarization (DNP) Enhanced Solid-State NMR

Dynamic Nuclear Polarization (DNP) is a powerful sensitivity-enhancement technique in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. bruker.com It operates by transferring the high polarization of electron spins to the nuclear spins of interest, such as ¹⁵N. bruker.com This process involves irradiating the sample with microwaves at cryogenic temperatures (typically around 100 K) in the presence of a stable radical polarizing agent. bruker.com The electron polarization is approximately 660 times greater than that of ¹H, leading to significant NMR signal enhancements, potentially by factors of up to 200. bruker.com This enhancement dramatically reduces experiment times, making it feasible to study insensitive nuclei like ¹⁵N at natural abundance or in isotopically enriched samples like Ammonium-¹⁵N bromide. bruker.comacs.org

The application of DNP-enhanced solid-state NMR to Ammonium-¹⁵N bromide allows for detailed characterization of the local nitrogen environment. While specific studies on Ammonium-¹⁵N bromide using DNP are not prevalent, research on related nitrogen-containing compounds demonstrates its utility. For instance, DNP-enhanced ¹⁵N NMR has been employed to probe the nitrogen environments in materials like ammonia borane (B79455), providing critical insights into its dehydrogenation mechanism. researchgate.net The technique has also proven effective in characterizing ammonium-based catalysts, where it could confirm the stability of quaternary alkylammonium moieties during catalytic reactions by analyzing natural abundance ¹⁵N spectra. acs.org

For Ammonium-¹⁵N bromide, DNP-enhanced experiments would enable the acquisition of high-resolution ¹⁵N spectra, facilitating the precise determination of chemical shifts and providing information on the electronic structure around the nitrogen atom. Furthermore, by enhancing the signal, DNP makes advanced, multi-dimensional NMR experiments practical, such as those that probe through-space interactions between the ¹⁵N nucleus and neighboring protons or bromide ions, thus revealing detailed information about the structural arrangement and intermolecular interactions within the crystal lattice. nih.gov

Cross-Polarization (CP) Experiments for Solid-State Systems

Cross-Polarization (CP) is a fundamental and widely used technique in solid-state NMR for enhancing the signal of dilute or low-sensitivity nuclei, such as ¹³C and ¹⁵N. rsc.org The method involves transferring magnetization from an abundant spin system, typically protons (¹H), to the less abundant spin system (¹⁵N in the case of Ammonium-¹⁵N bromide). rsc.org This transfer is achieved by irradiating both nuclear species with radiofrequency fields that satisfy the Hartmann-Hahn matching condition. csic.es

The benefits of the CP technique are twofold. Firstly, it boosts the signal intensity of the ¹⁵N nucleus by a theoretical factor of γ(¹H)/γ(¹⁵N), where γ is the gyromagnetic ratio. This provides a significant sensitivity gain, making it much faster to acquire ¹⁵N spectra. rsc.org Secondly, the repetition rate of the experiment is governed by the spin-lattice relaxation time (T₁) of the abundant protons, which is usually much shorter than the T₁ of ¹⁵N. This allows for more rapid signal averaging and a substantial reduction in the total experiment time. csic.es

CP experiments are typically combined with Magic-Angle Spinning (MAS) and high-power proton decoupling to achieve high-resolution spectra of solid samples. rsc.org The resulting technique, known as CP/MAS, is standard for obtaining detailed structural information. For Ammonium-¹⁵N bromide, ¹H-¹⁵N CP/MAS experiments would provide precise ¹⁵N chemical shift information, which is highly sensitive to the local chemical and structural environment. Studies on other nitrogen-containing compounds have successfully used CP in various one- and two-dimensional experiments, such as ¹H{¹⁵N} Heteronuclear Correlation (HETCOR) spectroscopy, to establish connectivity and spatial proximities between nitrogen atoms and protons. researchgate.netnih.gov

| Technique | Principle | Advantage for ¹⁵N NMR | Typical Application |

| DNP-ssNMR | Transfer of polarization from electrons to nuclei via microwave irradiation at cryogenic temperatures. bruker.com | Massive signal enhancement (up to ~200x), enabling study of insensitive nuclei and complex systems. bruker.com | Characterization of surface sites, low-concentration species, and complex biomolecules. acs.orgnih.gov |

| CP-ssNMR | Transfer of magnetization from abundant spins (¹H) to rare spins (¹⁵N) via radiofrequency fields. rsc.org | Signal enhancement and faster experiment repetition rates governed by ¹H T₁ relaxation. rsc.orgcsic.es | High-resolution structural analysis of solid materials, determination of ¹⁵N chemical shifts. rsc.org |

Diffraction Studies for Crystalline Structures and Phase Transitions

Neutron Diffraction for Hydrogen Atom Localization and Lattice Dynamics

Neutron diffraction is an indispensable technique for the complete structural elucidation of hydrogen-containing compounds like Ammonium-¹⁵N bromide. Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei. This property makes neutrons exceptionally sensitive to the positions of lighter elements, particularly hydrogen and its isotopes, whose scattering cross-sections are comparable to those of heavier atoms. csic.esresearchgate.net

In the study of ammonium halides, neutron diffraction has been crucial for determining the precise location and orientation of the ammonium (NH₄⁺) ion within the crystal lattice. acs.orgias.ac.in For Ammonium-¹⁵N bromide, this technique can accurately measure the N-H bond lengths and the H-N-H bond angles, revealing any distortions in the tetrahedral geometry of the ammonium cation. ias.ac.in Furthermore, it provides detailed information on the hydrogen bonding network between the ammonium cation and the surrounding bromide anions (N-H···Br), which is fundamental to understanding the stability of the crystal structure. ias.ac.in

Neutron scattering is also a powerful probe of lattice dynamics. Inelastic neutron scattering experiments can measure phonon dispersion curves and phonon density of states, providing direct insight into the vibrational modes of the crystal. This is particularly relevant for studying the rotational and torsional motions of the ammonium ion. Studies on related ammonium compounds have used neutron scattering to investigate the dynamics associated with order-disorder phase transitions, where the random orientation of the ammonium ions in a high-temperature phase gives way to an ordered arrangement at lower temperatures. aps.orgaps.org

| Parameter | Value/Description | Significance | Reference |

| Technique | Neutron Diffraction | Essential for locating hydrogen atoms due to their significant neutron scattering cross-section. | csic.esresearchgate.net |

| N-H Bond Length | ~1.05 Å (in ammonium tartrate) | Provides precise geometrical data for the ammonium ion. | ias.ac.in |

| H-N-H Bond Angles | Can vary from ideal tetrahedral angles (109.5°), indicating distortion. | Reveals the extent of cation distortion within the crystal field. | ias.ac.in |

| Application | Hydrogen Bonding Analysis | Determines the geometry and strength of N-H···Br interactions, which stabilize the structure. | ias.ac.in |

| Dynamic Studies | Lattice Dynamics | Probes rotational and vibrational modes of the NH₄⁺ ion, crucial for understanding phase transitions. | aps.orgaps.org |

X-ray Diffraction for Crystalline Phase Analysis and Structural Distortions

X-ray diffraction (XRD) is a primary tool for analyzing the crystalline structure of materials. protoxrd.com When a monochromatic X-ray beam interacts with a crystalline sample, it produces a unique diffraction pattern that serves as a fingerprint for its specific phase and structure. protoxrd.com For Ammonium-¹⁵N bromide, powder XRD (PXRD) confirms the compound's crystallinity and allows for the determination of its lattice parameters and space group.

XRD is particularly effective for studying phase transitions. Ammonium bromide is known to undergo several phase transitions as a function of temperature, and XRD can identify the distinct crystal structures of each phase (e.g., cubic, tetragonal, orthorhombic). acs.orgnih.gov By collecting diffraction patterns at various temperatures, it is possible to precisely determine the transition temperatures and characterize the structural changes that occur. For example, in related perovskite systems, temperature-dependent XRD has been used to follow transitions from a high-temperature cubic phase to lower-symmetry tetragonal and orthorhombic phases. nih.gov

Furthermore, high-resolution XRD data can reveal subtle structural distortions. These distortions can arise from the ordering of the ammonium cations or from steric effects, leading to a lower-symmetry structure. acs.org The analysis of XRD peak positions and intensities allows for the calculation of interatomic distances and bond angles, providing insight into how the inorganic lattice of bromide ions distorts in response to the behavior of the ammonium cation. protoxrd.com The displacement of the bromide ions from their ideal positions is a key parameter in understanding the mechanism of order-disorder phase transitions. aps.org

| Phase | Temperature Range | Crystal System | Typical Probing Technique |

| High Temperature | > Room Temp | Cubic | X-ray & Neutron Diffraction acs.orgnih.gov |

| Intermediate | ~234.5 K | Tetragonal | X-ray & Neutron Diffraction aps.orgacs.org |

| Low Temperature | < 234.5 K | Orthorhombic | X-ray & Neutron Diffraction aps.orgacs.org |

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a sensitive technique used to identify functional groups and probe the vibrational modes of a molecule. The resulting spectrum provides a unique "molecular fingerprint." libretexts.org For Ammonium-¹⁵N bromide, the FTIR spectrum is dominated by the vibrational modes of the ammonium (NH₄⁺) ion.

Key absorption bands for ammonium bromide include the strong N-H stretching vibrations, which are observed in the region of 3000-3100 cm⁻¹. researchgate.net Another characteristic vibration is the N-H bending mode. The positions of these bands are sensitive to the local environment, including the strength of hydrogen bonding between the ammonium protons and the bromide anions. Changes in the crystal structure during phase transitions will alter these interactions, leading to shifts in the peak positions or the appearance of new peaks in the FTIR spectrum. researchgate.net

The use of the ¹⁵N isotope in Ammonium-¹⁵N bromide introduces a predictable shift in the vibrational frequencies compared to the natural abundance compound containing ¹⁴N. Because ¹⁵N is heavier than ¹⁴N, the frequencies of vibrations involving the nitrogen atom, such as the N-H stretch, will shift to lower wavenumbers (a red shift). This isotopic shift provides a clear spectroscopic marker that can be used to track the nitrogen-containing species in complex environments. Experimental spectra of ¹⁴NH₃ and ¹⁵NH₃ clearly demonstrate this isotopic effect, which allows for the unambiguous assignment of nitrogen-related vibrational modes. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for NH₄Br | Significance | Reference |

| N-H Stretch | 3000 - 3100 | Identifies the ammonium functional group; sensitive to hydrogen bonding. | researchgate.net |

| N-H Bend | ~1400 (general for NH₄⁺) | Characteristic bending motion of the ammonium ion. | - |

| Isotopic Shift | Red-shift upon ¹⁵N substitution | Confirms the presence of the ¹⁵N isotope and aids in peak assignment. | rsc.org |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational, rotational, and other low-frequency modes in a system. horiba.comrenishaw.com In the context of Ammonium-¹⁵N bromide (¹⁵NH₄Br), it provides detailed insights into the compound's crystal lattice vibrations, the internal vibrational modes of the ¹⁵NH₄⁺ cation, and the structural changes that occur during phase transitions. nih.gov The substitution of the common ¹⁴N atom with its heavier ¹⁵N isotope induces noticeable shifts in the vibrational frequencies of the ammonium ion, offering a precise probe into the dynamics of this cation within the crystal lattice. libretexts.org

Vibrational Modes of the ¹⁵NH₄⁺ Ion

The free ammonium ion (NH₄⁺) has a tetrahedral (T_d) symmetry and possesses four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). All four modes are Raman active. In the crystalline environment of Ammonium-¹⁵N bromide, the symmetry of the cation can be lowered, leading to the splitting of degenerate modes.

The primary effect of the ¹⁵N isotopic substitution is observed in the vibrational modes involving the nitrogen atom's motion. The frequencies of these vibrations are expected to be lower in ¹⁵NH₄Br compared to the naturally abundant ¹⁴NH₄Br due to the increased reduced mass of the vibrating system. utwente.nl While extensive dedicated studies on the Raman spectrum of ¹⁵NH₄Br are not widely available in published literature, the expected shifts can be accurately predicted based on studies of its close analog, Ammonium-¹⁵N chloride (¹⁵NH₄Cl), and the principles of vibrational spectroscopy. libretexts.orgchemicalbook.com

The vibrational frequencies for the ammonium ion in ammonium bromide are well-documented. ias.ac.in The table below presents the typical Raman active vibrational modes for ¹⁴NH₄Br and the anticipated corresponding frequencies for ¹⁵NH₄Br. The shifts are estimated based on the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass.

| Vibrational Mode | Symmetry | ¹⁴NH₄Br Frequency (cm⁻¹) | Estimated ¹⁵NH₄Br Frequency (cm⁻¹) | Description |

|---|---|---|---|---|

| ν₁ (A₁) | Symmetric Stretch | ~3040 | ~3035 | Symmetric stretching of the N-H bonds. |

| ν₂ (E) | Bending | ~1690 | ~1688 | Doubly degenerate H-N-H bending. |

| ν₃ (F₂) | Asymmetric Stretch | ~3125 | ~3118 | Triply degenerate asymmetric stretching of the N-H bonds. |

| ν₄ (F₂) | Bending | ~1400 | ~1395 | Triply degenerate H-N-H bending. |

| Lattice Modes | - | 50 - 200 | 50 - 200 | Translational and librational (rotational oscillation) modes of the NH₄⁺ ion and Br⁻ ion in the crystal lattice. Isotopic substitution has a minimal effect on these modes. ias.ac.in |

Structural Dynamics and Phase Transitions

Ammonium bromide undergoes several phase transitions as a function of temperature and pressure, which are readily studied by Raman spectroscopy. nih.gov These transitions involve changes in the orientation of the ammonium ions within the crystal lattice. At room temperature, NH₄Br exists in the disordered CsCl-type structure (Phase II), where the NH₄⁺ ions are orientationally disordered. Upon cooling, it transitions to an ordered, antiparallel arrangement (Phase III, tetragonal), and at even lower temperatures, it adopts a parallel ordered CsCl-type structure (Phase IV).

Raman spectroscopy reveals these transitions through distinct changes in the spectra:

Lattice Modes: The low-frequency lattice mode region (typically below 200 cm⁻¹) is particularly sensitive to the ordering of the crystal structure. ias.ac.in The appearance of new peaks or the splitting of existing ones in this region signifies a change in the crystal symmetry and the unit cell size.

Internal Modes: Changes in the local environment of the ¹⁵NH₄⁺ ion during a phase transition can lift the degeneracy of the ν₂, ν₃, and ν₄ modes, leading to the broadening or splitting of these Raman bands.

Intensity and Linewidth: The intensity and width of the Raman bands can change abruptly at a phase transition temperature. For instance, studies on ammonium halides have shown that the intensity of certain lattice modes can be used to extract critical exponents for the order parameter of the phase transition. nih.gov

The use of the ¹⁵N isotope provides a subtle but clear modification of the vibrational dynamics without altering the fundamental chemical properties or the nature of the phase transitions. The isotopic shifts can help in the unambiguous assignment of vibrational modes, particularly in complex spectral regions where overtones or combination bands might appear. libretexts.org By precisely tracking the frequency shifts of the ¹⁵N-sensitive modes through the phase transitions, researchers can gain a more refined understanding of the role of the cation's motion and orientation in driving these structural transformations.

Computational Chemistry and Theoretical Investigations of Ammonium ¹⁵n Bromide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational materials science, enabling the accurate calculation of electronic structure and related properties. For the ammonium (B1175870) bromide system, DFT has been employed to explore its behavior under extreme conditions and to understand the nature of its chemical bonding.

Researchers have used ab initio evolutionary algorithms combined with DFT-based total-energy calculations to investigate the structural stability of ammonium bromide under high pressure. These calculations predict a series of phase transitions. The low-pressure phase V (space group P4/nmm) is calculated to transform into a monoclinic P2₁/m structure at approximately 71 GPa. A further transition to an orthorhombic Cmma structure is predicted at 130 GPa. The calculations indicate that this Cmma phase remains stable up to 264 GPa, after which it is predicted to dissociate into ammonia (B1221849) (NH₃) and hydrogen bromide (HBr).

DFT calculations also provide insight into the electronic band structure. For the Cmma phase of NH₄Br, calculations show a band overlap that induces an insulator-to-metal transition at approximately 240 GPa. In other contexts, DFT has been used to understand the role of ammonium bromide as a bromine source in the synthesis of other materials, providing information on electronic band structure and density of states, which are fundamental to a material's properties.

Table 1: Predicted High-Pressure Phase Transitions of Ammonium Bromide from DFT Calculations

| Pressure (GPa) | Initial Phase (Space Group) | Resulting Phase (Space group) |

|---|---|---|

| 71 | V (P4/nmm) | Monoclinic (P2₁/m) |

| 130 | Monoclinic (P2₁/m) | Orthorhombic (Cmma) |

| > 264 | Orthorhombic (Cmma) | Dissociation (NH₃ + HBr) |

Data sourced from static enthalpy calculations using DFT.

Ab Initio Molecular Dynamics Simulations of Interionic Interactions

Ab initio molecular dynamics (MD) simulations, which compute the forces between atoms directly from electronic structure calculations on-the-fly, are a powerful tool for studying the complex dance of ions in a crystal lattice. While specific ab initio MD studies on pure Ammonium-¹⁵N bromide are limited in the literature, MD simulations based on classical or polarizable force fields have been extensively used to study related ammonium bromide systems. researchgate.net

These simulations provide a detailed picture of interionic interactions. The primary interactions in the ammonium bromide lattice are the strong Coulombic attractions between the positively charged ammonium cation (NH₄⁺) and the negatively charged bromide anion (Br⁻). Hydrogen bonding between the hydrogen atoms of the ammonium ion and the bromide ions also plays a crucial role in determining the orientation of the ammonium ions within the crystal lattice. acs.org

Molecular dynamics simulations on various systems containing ammonium bromide have been used to investigate:

The structure and dynamics of hydrated ammonium ions, revealing how water molecules arrange around the cation and interact with the bromide anion. acs.orgnih.gov

The influence of ammonium bromide on the properties of other materials, such as the inhibition of ice crystal growth or the modification of clay surfaces. nih.govspiedigitallibrary.org

The behavior of tetra-alkyl ammonium bromide solutions, where simulations using polarizable force fields have been employed to accurately model the structural and dynamical properties, highlighting the interactions between the cation, anion, and solvent molecules. researchgate.net

These studies underscore the capability of MD simulations to elucidate the nature of ion-ion and ion-solvent interactions that govern the macroscopic properties of ammonium bromide-containing systems.

Theoretical Predictions of Phase Transition Behavior

Ammonium bromide is known for its rich phase diagram, exhibiting several temperature- and pressure-induced phase transitions related to the orientational ordering of the NH₄⁺ cation. semanticscholar.orgglobalauthorid.com Theoretical models have been instrumental in explaining the mechanisms behind these transitions.

As mentioned previously, DFT calculations have successfully predicted structural phase transitions at very high pressures. At more moderate pressures and low temperatures, the transitions are primarily of an order-disorder nature. For instance, the transition at 234.5 K from the disordered phase II (CsCl-type structure, with NH₄⁺ ions randomly oriented) to the antiferro-ordered phase III (tetragonal) has been a subject of significant theoretical interest. aps.orgresearchgate.net

One theoretical approach involves using an Ising model to describe the orientational states of the NH₄⁺ tetrahedra. Calculations based on this model have been used to determine the specific heat (Cᵥ) associated with the II-III phase transition and the II-IV (ferro-ordered) transition at various pressures. researchgate.net The critical exponents derived from these calculations are consistent with those predicted by the 3D Ising model, suggesting that this theoretical framework accurately captures the essential physics of the order-disorder transition. researchgate.net Furthermore, comparisons of bromine ion displacement, a key order parameter for the transition, with neutron scattering data have substantiated theoretical predictions about the nature of the phase change. aps.org

Modeling of Isotopic Effects on Spectroscopic Observables

The substitution of ¹⁴N with ¹⁵N in ammonium bromide introduces a subtle change in mass that can have a measurable impact on spectroscopic properties, particularly vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. While computational studies specifically modeling the ¹⁵N isotopic effect in ammonium bromide are not widely available, research on deuterium (B1214612) isotope effects in ammonium halides provides a clear precedent and a framework for understanding these phenomena. scispace.comoalib.com

Solid-state NMR studies have measured the deuterium isotope effects on the ¹⁵N chemical shifts in a series of ammonium halides, including NH₄Br. scispace.com The substitution of hydrogen with deuterium leads to a distinct change in the observed ¹⁵N chemical shift. These effects are correlated with the N···X (in this case, N···Br) distance in the crystal lattice. scispace.com Theoretical calculations on ammonium ions have shown a similar dependence of the isotope effect on the heavy atom distance. mdpi.com

The observed isotope shift is a result of changes in the vibrational energy levels upon isotopic substitution, which in turn slightly alters the average molecular geometry and electronic environment sampled by the nucleus. Computational methods can model these effects by calculating the vibrational frequencies and zero-point vibrational energies for both isotopic forms of the molecule. For NMR, Gauge-Independent Atomic Orbital (GIAO) calculations combined with DFT are commonly used to predict chemical shifts. researchgate.net By performing these calculations for both the ¹⁴N/¹H and the ¹⁵N/¹H (or ¹⁴N/²H) species, the isotopic shift can be predicted and compared with experimental values.

Table 2: Deuterium Isotope Effects on ¹⁵N Chemical Shifts in Solid Ammonium Halides

| Compound | Isotope Effect (¹ΔN(D)₄) in ppm |

|---|---|

| Ammonium fluoride | 1.61 |

| Ammonium chloride | 1.52 |

| Ammonium bromide | 1.62 |

| Ammonium iodide | 1.81 |

The isotope effect is measured as the change in the ¹⁵N chemical shift upon full deuteration (NH₄⁺ vs ND₄⁺). scispace.com

These experimental data, supported by theoretical principles, demonstrate that isotopic substitution provides a sensitive probe of the local structure and bonding within the ammonium bromide crystal. scispace.commdpi.com Similar principles apply to the ¹⁵N labeling, where the primary effect would be observed in vibrational spectroscopy (e.g., IR and Raman) and ¹⁵N NMR, making Ammonium-¹⁵N bromide a valuable tool for detailed structural and dynamic studies.

Research Applications of Ammonium ¹⁵n Bromide As an Isotopic Tracer and Chemical Probe

Environmental and Ecological Research Applications

In environmental and ecological studies, Ammonium-¹⁵N bromide is instrumental in unraveling the intricate pathways of the nitrogen cycle. Its application helps in understanding how nitrogen is processed in different ecosystems, from microbial transformations in soils and sediments to its uptake and utilization by plants.

Tracing Nitrogen Cycling Pathways in Complex Ecosystems

The nitrogen cycle is comprised of several key microbial processes that determine the fate of nitrogen in the environment. Ammonium-¹⁵N bromide serves as a crucial tracer to quantify the rates of these processes.

Ammonium-¹⁵N bromide is used to measure the rates of nitrification (the oxidation of ammonium (B1175870) to nitrate), denitrification (the reduction of nitrate (B79036) to nitrogen gas), and anaerobic ammonium oxidation (anammox). nih.govresearchgate.net By introducing ¹⁵N-labeled ammonium into a system, scientists can track its conversion into other nitrogen compounds. For instance, the production of ¹⁵N-labeled nitrate indicates nitrification, while the evolution of dinitrogen gas containing ¹⁵N (such as ²⁹N₂ and ³⁰N₂) points to denitrification and anammox processes. nih.gov

Studies in various aquatic environments, such as coastal wetlands and estuaries, have utilized this technique to determine the contribution of each pathway to nitrogen removal. researchgate.netvliz.be For example, in a study of a surface flow constructed wetland, ¹⁵N tracer assays revealed that while denitrification was the primary pathway for N₂ production, anammox also contributed significantly, with a maximum rate of 199.4 µmol N m⁻² hr⁻¹. researchgate.net Similarly, research in Baltimore's Inner Harbor sediments confirmed anammox activity through the use of ¹⁵N-labeled ammonium, highlighting its role in nitrogen removal in urban aquatic ecosystems. nih.gov

Interactive Data Table: Quantification of Nitrogen Transformation Processes using Ammonium-¹⁵N Bromide

| Research Focus | Ecosystem | Key Finding |

| Anammox Activity Quantification | Baltimore Inner Harbor Sediments | Demonstrated significant anammox activity, contributing to nitrogen removal in the aquatic ecosystem. nih.gov |

| Nitrification and Denitrification Rates | Surface Flow Constructed Wetland | Denitrification was the major N₂ producer, but anammox accounted for up to 24% of total N₂ production at certain sites. researchgate.net |

| Anammox and Denitrification Contribution | Coastal Wetlands in China | Anammox was estimated to account for approximately 3.8–10.7% of the total reactive nitrogen removal. vliz.be |

| Nitrification Rates at Low pH | Biofilm and Suspended-Biomass Reactors | High-rate nitrification was achieved at low pH, with biomass growth confirmed using ¹⁵N-labeled ammonium. nih.gov |

Understanding the movement of nitrogen through soil and into water systems is critical for managing agricultural runoff and preventing water pollution. Ammonium-¹⁵N bromide, often used in conjunction with a conservative tracer like bromide, allows for the direct measurement of nitrogen leaching and transport. researchgate.netresearchgate.net The bromide ion (Br⁻) is highly mobile in soil and does not undergo significant biological transformations, making it an excellent water tracer. By comparing the movement of ¹⁵N and Br⁻, researchers can differentiate between the physical transport of water and the biological and chemical processes affecting nitrogen.

In studies on irrigated wheat production, potassium bromide and ¹⁵N-labeled ammonium sulfate (B86663) were used to estimate nitrogen fertilizer movement. researchgate.net The results indicated that a significant portion of the applied nitrogen could be lost to leaching, even when best management practices are followed, particularly in permeable soils. researchgate.net Research in paddy fields has also utilized ¹⁵N tracers to show that different irrigation techniques can impact nitrogen leaching, with shallow wet irrigation reducing nitrogen loss compared to traditional irrigation methods. frontiersin.org These studies help in developing more efficient irrigation and fertilization strategies to minimize environmental impact. unl.edu

Interactive Data Table: Nitrogen Leaching and Transport Studies using Ammonium-¹⁵N Bromide

Nitrification, Denitrification, and Anammox Process Quantification

Soil-Plant Nitrogen Dynamics and Agricultural Productivity Studies

In agriculture, optimizing nitrogen use is essential for maximizing crop yields while minimizing environmental costs. Ammonium-¹⁵N bromide is a key tool for studying how plants take up and use nitrogen from the soil and fertilizers.

By applying Ammonium-¹⁵N bromide to the soil, researchers can precisely measure how much of the labeled nitrogen is taken up by the plant's roots and transported to different parts of the plant, such as the shoots and grains. researchgate.netnih.gov This allows for the quantification of nitrogen uptake efficiency.

Studies on various plants, including perennial ryegrass, maize, and highbush blueberries, have used ¹⁵N-labeled ammonium to investigate the kinetics of nitrogen absorption and assimilation. researchgate.netresearchgate.net For example, research on perennial ryegrass showed that when supplied with equal concentrations of ammonium and nitrate, the plant absorbed both forms at nearly identical rates. researchgate.net In maize, experiments with ¹⁵N-ammonium revealed the rapid assimilation of ammonium into glutamine in the roots. Such studies provide fundamental knowledge on plant nitrogen metabolism, which is crucial for developing crops with improved nitrogen use efficiency. mdpi.com

Interactive Data Table: Plant Nitrogen Uptake and Assimilation Research

A significant portion of nitrogen fertilizer applied to crops is not taken up by the plants and can be lost to the environment. Ammonium-¹⁵N bromide is used to determine the fate of fertilizer nitrogen, quantifying how much is recovered in the crop, how much remains in the soil, and how much is lost. arizona.edupublish.csiro.au

Field experiments with crops like rice and cotton have used ¹⁵N-labeled fertilizers to evaluate the efficiency of different application timings and methods. arizona.edupublish.csiro.au For instance, a study on irrigated cotton found that applying nitrogen in-crop improved fertilizer recovery by 10% compared to pre-sow application, with most of the additional nitrogen being recovered in the cotton seed. publish.csiro.au In rice, studies have shown that the timing of fertilizer application significantly affects its recovery by the plant, with topdressing at later growth stages generally being more efficient than pre-plant applications. arizona.edu These findings are vital for developing sustainable agricultural practices that enhance crop productivity while protecting the environment.

Interactive Data Table: Fertilizer Nitrogen Recovery in Cropping Systems

| Crop | Application Method/Timing | Key Finding on ¹⁵N Recovery |

| Irrigated Cotton | In-crop application vs. pre-sow | In-crop application improved N fertilizer recovery by 10% at plant maturity. publish.csiro.au |

| Rice | Split topdressing vs. pre-plant | Plant recovery of ¹⁵N was higher for topdressing at panicle initiation (41.3%) compared to application at sowing (3.8%). arizona.edu |

| Winter Wheat | Split applications | Total recovery of added N averaged 76.8% and was not significantly affected by the time of application. arizona.edu |

Quantification of Nitrogen Uptake and Assimilation by Plants

Biological and Biochemical Research Applications

The biological activity of Ammonium-¹⁵N bromide is primarily leveraged in studies concerning nitrogen cycling, microbial ecology, and plant physiology. The isotopic label enables researchers to trace the intricate pathways of nitrogen within diverse biological systems.

Elucidation of Metabolic Pathways and Nitrogen Assimilation.nih.gov

Ammonium-¹⁵N bromide has proven instrumental in unraveling the complexities of nitrogen assimilation pathways in various organisms. By introducing ¹⁵N-labeled ammonium into a biological system, scientists can follow the incorporation of the isotope into different nitrogen-containing molecules, thereby mapping out metabolic routes.

A key application of Ammonium-¹⁵N bromide is in tracing the biosynthesis of amino acids and proteins. When organisms are supplied with ¹⁵N-labeled ammonium, the isotope is incorporated into the amino acid pool and subsequently into newly synthesized proteins. isotope.comnih.gov This allows researchers to study the dynamics of protein synthesis and turnover.

For instance, studies have utilized ¹⁵N-labeled ammonium to investigate the assimilation of nitrogen into amino acids in soil microorganisms. nih.gov Research has shown that when soil is treated with ¹⁵N-labeled ammonium (¹⁵NH₄⁺), the isotope is most rapidly and extensively incorporated into glutamate (B1630785), a key entry point for nitrogen into amino acid metabolism. nih.gov This aligns with the known biochemical pathways of nitrogen assimilation, such as the glutamate dehydrogenase (GDH) and the glutamine synthetase-glutamate synthase (GS-GOGAT) pathways. nih.gov

Furthermore, stable isotope probing (SIP) with ¹⁵N-labeled substrates, including ammonium, allows for the identification of specific microorganisms responsible for the uptake and metabolism of nitrogen. nih.gov In a study on the west Florida shelf, ¹⁵N-labeled ammonium was used to demonstrate its active incorporation by both diatoms and Synechococcus spp., highlighting the role of these organisms in nitrogen cycling. nih.gov

The following table summarizes findings from studies using ¹⁵N-labeled ammonium to trace amino acid and protein biosynthesis:

| Organism/System | Key Finding | Reference |

| Soil Microorganisms | ¹⁵N from ammonium is rapidly assimilated into glutamate, reflecting known biochemical pathways. | nih.gov |

| Marine Phytoplankton | Diatoms and Synechococcus spp. actively incorporate nitrogen from ammonium for biosynthesis. | nih.gov |

| Human Subjects | ¹⁵N-labeled nonessential amino acids, including those derived from ammonium, are used to measure whole-body protein synthesis rates. | nih.gov |

Ammonium-¹⁵N bromide is a powerful tool for investigating nitrogen dynamics within microbial communities. sdstate.edu It helps in understanding crucial processes like nitrogen fixation, nitrification, and denitrification, which are fundamental to ecosystem health.

In microbial ecology, ¹⁵N tracer studies are employed to quantify the rates of various nitrogen transformations. For example, by adding ¹⁵N-labeled ammonium to a soil or water sample, researchers can track its conversion to other nitrogen compounds like nitrate (nitrification) or dinitrogen gas (denitrification), and identify the microorganisms responsible for these processes. nih.gov

A study in Baltimore's Inner Harbor utilized Ammonium-¹⁵N bromide to investigate the activity of anammox (anaerobic ammonia (B1221849) oxidation) bacteria in sediment samples. The results revealed significant anammox activity, indicating the important role of these bacteria in nitrogen removal in aquatic ecosystems. Similarly, ¹⁵N-DNA stable isotope probing (SIP) has been used to identify active ammonia-oxidizing archaea in hot springs. researchgate.net

The table below presents examples of research on nitrogen dynamics using ¹⁵N-labeled ammonium:

| Research Area | Key Finding | Reference |

| Anammox Activity | ¹⁵N tracer assays demonstrated significant nitrogen removal by anammox bacteria in estuarine sediments. | |

| Nitrification | ¹⁵N-DNA SIP helped identify and quantify the activity of ammonia-oxidizing archaea in geothermal environments. | researchgate.net |

| Soil Nitrogen Cycling | ¹⁵N-labeled ammonium is used to trace the flow of nitrogen through microbial biomass and into soil organic matter. | nih.govresearchgate.net |

Tracing Amino Acid and Protein Biosynthesis

Enzymatic Reaction Mechanisms and Protein Structure-Function Studies

The unique properties of the ¹⁵N isotope also make Ammonium-¹⁵N bromide valuable for detailed studies of enzyme mechanisms and protein structure.

Incorporating ¹⁵N labels into substrates or cofactors allows researchers to probe the interactions between an enzyme and its ligands with high precision. acs.org While direct use of Ammonium-¹⁵N bromide as a substrate is specific to certain enzymes, the principles of ¹⁵N labeling are broadly applicable. For instance, ¹⁵N-labeled amino acids, which can be synthesized using ¹⁵N-ammonium salts, are used to study enzyme-substrate interactions. researchgate.net

Transient kinetic experiments, in conjunction with isotopic labeling, can provide detailed mechanistic insights into enzyme catalysis, including instances of substrate inhibition where an excess of substrate can paradoxically decrease the reaction rate. nih.gov Such studies can reveal the formation of non-productive enzyme-substrate or enzyme-product complexes. nih.gov

A notable application of Ammonium-¹⁵N bromide is in the characterization of potassium (K⁺) binding sites in proteins using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Due to their similar ionic radii, ammonium ions (NH₄⁺) can often act as a proxy for potassium ions in biological systems. nih.govnih.govspringernature.com

By using ¹⁵N-labeled ammonium, researchers can utilize ¹⁵N-edited heteronuclear NMR experiments to directly probe the environment of the cation binding site. nih.govnih.gov This technique offers several advantages: it provides high spatial resolution, causes minimal perturbation to the system, and is suitable for studying weak binding events. d-nb.info

This method has been successfully applied to enzymes like human histone deacetylase 8 (HDAC8) and the bacterial Hsp70 homologue DnaK, where ammonium was shown to activate the enzymes similarly to potassium. nih.govnih.govd-nb.info ¹⁵N-edited NOESY experiments can then be used to identify amino acid residues in the vicinity of the bound ¹⁵NH₄⁺, effectively mapping the cation binding site even without a full chemical shift assignment of the protein. nih.govd-nb.info

The following table summarizes key aspects of using ¹⁵N-labeled ammonium to study cation binding sites:

| Protein Studied | Technique | Key Finding | Reference |

| Human Histone Deacetylase 8 (HDAC8) | ¹⁵N-edited NMR, ¹⁵N-edited NOESY | Ammonium acts as a proxy for potassium, allowing for the mapping of the K⁺ binding site. | nih.govnih.govd-nb.info |

| Bacterial Hsp70 homologue DnaK | ¹⁵N-edited NMR, ¹⁵N-edited NOESY | Two distinct potassium binding sites were characterized using ¹⁵NH₄⁺ as a probe. | nih.govnih.govd-nb.info |

| Ion Channels (NaK, KcsA-Kv1.3) | Solid-State ¹⁵N NMR | Direct detection and assignment of ¹⁵NH₄⁺ ions bound within the selectivity filter. | acs.orgmpg.de |

Probing Enzyme-Substrate Interactions using ¹⁵N Labeling

Materials Science and Inorganic Chemical Research

The stable, non-radioactive isotope, Nitrogen-15 (¹⁵N), makes Ammonium-¹⁵N bromide (¹⁵NH₄Br) an invaluable tool in materials science and inorganic chemistry. Its unique isotopic signature allows researchers to track nitrogen pathways in complex chemical environments, providing insights that would be difficult or impossible to obtain using its unlabeled counterpart. This has led to its application in studying solid-state reaction dynamics, as a foundational precursor for other labeled molecules, and in elucidating the mechanisms of catalysis.

Investigation of Solid-State Reaction Mechanisms and Intermediates (e.g., Thermolysis)

The thermal decomposition (thermolysis) of ammonium salts is a complex process involving multiple steps and transient intermediates. The use of Ammonium-¹⁵N bromide allows for the unambiguous tracking of the nitrogen atom throughout the reaction, aiding in the validation of proposed mechanisms. Solid-state transformations often involve processes like proton transfer and the disassembly and reassembly of molecular fragments. researchgate.net

When ¹⁵NH₄Br is heated, it decomposes. The ¹⁵N label enables researchers to distinguish the resulting nitrogenous gases, such as ammonia (¹⁵NH₃) and nitrogen gas (¹⁵N₂ or ¹⁵N¹⁴N), from atmospheric nitrogen or other nitrogen sources within the experimental setup. Techniques such as Temperature Programmed Desorption-Mass Spectrometry (TPD-MS) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) are used to identify the gaseous species evolved at specific temperatures. acs.org For instance, the detection of m/z signals corresponding to ¹⁵NH₃ and ¹⁵N-containing fragments can map the decomposition pathway. researchgate.net

Similarly, Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) can monitor changes in the solid residue, identifying ¹⁵N-containing intermediates. acs.org The study of related compounds like ammonia borane (B79455) (NH₃BH₃) shows that thermal decomposition can produce a variety of solid and gaseous products, and the presence of a bromide matrix (from KBr) can significantly alter the decomposition pathway, favoring certain intermediates and suppressing others. researchgate.net Using ¹⁵NH₄Br in such studies helps to clarify the role of the ammonium ion in these interface-catalyzed reactions. researchgate.net

Table 1: Application of ¹⁵NH₄Br in Thermolysis Studies

| Analytical Technique | Information Gained via ¹⁵N Labeling | Example Intermediates/Products Tracked |

|---|---|---|

| TGA-MS | Identifies the mass of gaseous products evolved at specific temperatures, confirming their origin from the ¹⁵NH₄Br sample. | ¹⁵NH₃, HBr, ¹⁵N₂, ¹⁵N¹⁴N |

| TPD-MS | Tracks the desorption temperature of surface species and decomposition products, providing kinetic and mechanistic data. | Molecular ¹⁵N-aminoborane, ¹⁵N-borazine |

| ATR-FTIR | Monitors chemical changes in the solid-state residue, identifying ¹⁵N-containing polymeric intermediates. | Polymeric -[¹⁵NH═BH]n- species |

| ¹⁵N NMR | Characterizes the chemical environment of nitrogen in solid intermediates and final products. mdpi.com | Diammoniate of diborane (B8814927) (DADB) with ¹⁵N, Polyiminoborane |

Use as a Precursor for Synthesis of Other ¹⁵N-Labeled Chemical Entities

Ammonium-¹⁵N bromide serves as a fundamental and cost-effective starting material for the synthesis of a wide array of more complex ¹⁵N-labeled compounds. bsb-muenchen.de The direct incorporation of the ¹⁵N isotope from an ammonium salt is a common strategy for creating labeled molecules for research in chemistry, biology, and environmental science. alfa-chemistry.com These labeled compounds allow for precise tracking and quantification in various experimental systems using techniques like mass spectrometry and NMR spectroscopy. alfa-chemistry.com

A significant application is in the synthesis of ¹⁵N-labeled amino acids. One developed method utilizes a ¹⁵N-ammonium salt as the nitrogen source to first produce ¹⁵N-labeled phthalimide (B116566) as a key intermediate. bsb-muenchen.de This intermediate is then coupled with various hydroxy acid derivatives through a Mitsunobu reaction to yield the desired ¹⁵N-labeled amino acids. bsb-muenchen.de This approach provides an efficient route to these vital biological molecules from an easy-to-handle ¹⁵N source. bsb-muenchen.de

Beyond amino acids, ¹⁵NH₄Br can be used in reactions to produce other simple ¹⁵N-labeled molecules. Substitution reactions can replace the bromide ion to yield other ¹⁵N-ammonium salts like ammonium-¹⁵N chloride or ammonium-¹⁵N sulfate, broadening the range of available precursors. Oxidation of Ammonium-¹⁵N bromide can produce ¹⁵N-labeled nitrogen gas (¹⁵N₂), while reduction can yield ¹⁵N-labeled ammonia (¹⁵NH₃), both of which are critical reagents in their own right for further isotopic labeling studies.

Table 2: Examples of ¹⁵N-Labeled Compounds Synthesized from Ammonium-¹⁵N Bromide

| Target Compound Class | Intermediate from ¹⁵NH₄Br | Reaction Type | Application of Product |

|---|---|---|---|

| ¹⁵N-Amino Acids | ¹⁵N-Phthalimide | Gabriel synthesis variant / Mitsunobu reaction bsb-muenchen.de | Proteomics, metabolic pathway analysis |

| ¹⁵N-Ammonia | ¹⁵NH₄⁺ (in solution) | Reduction / Base displacement | Reagent for further synthesis, tracer gas |

| ¹⁵N-Nitrogen Gas | ¹⁵NH₄⁺ | Oxidation | Dinitrogen fixation studies, atmospheric tracing |

| Other ¹⁵N-Ammonium Salts | ¹⁵NH₄⁺ | Anion substitution | Precursors with different solubility/reactivity |

Studies on Ammonium-Based Catalysts and Their Decomposition Pathways

The stability and reaction pathways of ammonium-based catalysts are critical to their performance and lifespan. Ammonium-¹⁵N bromide is an effective probe for investigating the role of the ammonium ion (NH₄⁺) in catalytic processes and degradation mechanisms. The ¹⁵N label allows researchers to follow the path of the ammonium species, distinguishing it from other nitrogen sources and determining its ultimate fate.

For example, in some systems, the ammonium ion itself can act as a catalyst. Research on the decomposition of ammonia borane has shown that NH₄⁺ ions present at the interface with potassium bromide (KBr) can efficiently catalyze the decomposition, altering the reaction pathway and suppressing the emission of unwanted gaseous byproducts. researchgate.net Employing ¹⁵NH₄Br in such a system would provide direct proof of the ammonium ion's catalytic role by tracking the incorporation of ¹⁵N into the reaction products.

Furthermore, understanding the decomposition of catalysts is crucial. For instance, catalysts used for ammonia decomposition, such as Ruthenium supported on silica (B1680970) (Ru/SiO₂), operate via complex surface mechanisms involving the adsorption and recombination of nitrogen species. mdpi.com If an ammonium compound were involved in the synthesis or regeneration of such a catalyst, ¹⁵NH₄Br could be used to trace potential nitrogen poisoning or degradation pathways. Similarly, in studies of catalytic dinitrogen reduction to ammonia, ¹⁵N₂ is used to follow the reaction. pnas.org Analogously, ¹⁵NH₄Br could be used to study the reverse reaction or equilibrium dynamics, such as the exchange of ammonia for dinitrogen on a molybdenum catalyst center, providing insight into the catalyst's mechanism and stability. pnas.org

Table 3: Investigating Catalyst Mechanisms with Ammonium-¹⁵N Bromide

| Research Area | Mechanistic Question | How ¹⁵N Labeling Provides Answers |

|---|---|---|

| Catalyst Decomposition | Does the NH₄⁺ moiety from the catalyst support or precursor contribute to catalyst poisoning? | Tracks if ¹⁵N is incorporated into inactive surface species or undesired byproducts. |

| Catalytic Cycles | Is the ammonium ion a direct participant or a transient intermediate in the main catalytic loop? | Follows the ¹⁵N atom through proposed intermediates to validate or refute a mechanistic step. |

| Interface Catalysis | What is the role of NH₄⁺ ions in promoting reactions at material interfaces (e.g., with KBr)? researchgate.net | Confirms that the ¹⁵N from ¹⁵NH₄⁺ is transferred to the reaction products, proving its catalytic involvement. |

| Reaction Equilibrium | In reversible reactions like ammonia synthesis/decomposition, how does the ammonium species interact with the active site? | Allows for the study of isotope exchange kinetics between the catalyst surface and ¹⁵N-labeled species in the surrounding medium. |

Advanced Methodological Considerations and Future Research Directions

Statistical Analysis and Interpretation of Complex Isotopic Data

The data generated from ¹⁵N tracer studies can be complex, often involving multiple sources, time points, and potential confounding variables. Advanced statistical methods are crucial for extracting meaningful biological or environmental information.

Chemometrics and Multivariate Analysis: These methods are used to identify patterns and relationships within large datasets. researchgate.net Techniques like Principal Component Analysis (PCA) can help visualize the separation between different experimental groups based on their isotopic signatures. Random forest models are another powerful tool, capable of handling complex interactions and high collinearity in ecological data to analyze isotopic dynamics. mdpi.com

Bayesian Mixing Models: In studies where an organism has multiple potential nitrogen sources (e.g., soil organic matter, fertilizer), Bayesian models like Stable Isotope Analysis in R (SIAR) or Mixing Model in R (SIMMR) are invaluable. mdpi.com These models use the isotopic signatures of the consumer and all potential sources, along with trophic fractionation values, to calculate the proportional contribution of each source to the consumer's diet or nutrient uptake, providing a mean estimate and associated uncertainty. mdpi.com

Correlation and Regression Analysis: To validate the degree of ¹⁵N enrichment, a common method is to compare the empirical mass spectrum of a labeled peptide or protein against a series of theoretical profiles with different enrichment rates. The Pearson product-moment correlation coefficient (r) is used to find the best fit, providing an objective measure of isotope incorporation. nih.gov

The interpretation of δ¹⁵N values requires careful consideration of the nitrogen source's isotopic signature. For example, synthetic fertilizers typically have δ¹⁵N values close to atmospheric N₂ (around 0‰), whereas organic sources like manure are often enriched in ¹⁵N (higher δ¹⁵N values). This knowledge is critical for correctly attributing the observed isotopic changes in a system.

Emerging Techniques and Future Perspectives in Ammonium-¹⁵N Bromide Research

The field of isotope analysis is continuously evolving, with new techniques promising greater sensitivity, novel applications, and deeper insights.

Hyperpolarization Techniques: Techniques like Parahydrogen Induced Polarization (PHIP) can dramatically enhance the NMR signal of ¹⁵N, by factors of several hundred. goettingen-research-online.de This increased sensitivity allows for the detection of metabolic processes in real-time. Research has demonstrated the synthesis of ¹⁵N-labeled amino acid derivatives that can be hyperpolarized, opening the door to tracking the metabolic fate of nitrogen compounds with unprecedented detail. goettingen-research-online.de

Advanced Isotope Mapping (Isoscapes): The integration of large isotopic datasets with geospatial information allows for the creation of "isoscapes," which are maps of isotopic variation across landscapes. frontiersin.org While often used for tracing geographic origin, this approach could be adapted using controlled ¹⁵N tracer releases to map the spatial extent and dynamics of nitrogen pollution from specific sources. researchgate.net

Tautomerism and Biochemical Probes: The ¹⁵N labeling of nitrogen-containing biomolecules, such as adenine (B156593) derivatives, allows for detailed studies of chemical properties like tautomerism using ¹⁵N NMR. researchgate.net Understanding these fundamental properties is crucial as it affects molecular recognition and hydrogen bonding in biological systems. Ammonium-¹⁵N bromide can serve as a precursor for the synthesis of these advanced ¹⁵N-labeled probes for a wide range of biochemical studies. researchgate.net

The future of Ammonium-¹⁵N bromide research lies in the integration of these advanced methods. Combining highly sensitive analytical techniques with sophisticated statistical models and novel applications in fields like metabolomics and structural biology will continue to expand our understanding of the critical role of nitrogen in biological and environmental systems.

Q & A

Basic: What methodologies are recommended for synthesizing Ammonium-15N bromide and verifying its isotopic purity?

Answer:

this compound is typically synthesized via isotopic exchange reactions using 15N-enriched precursors (e.g., 15NH3 or 15N-labeled amines) and hydrobromic acid under controlled conditions. Isotopic purity (e.g., 98 atom% 15N) must be validated using:

- Nuclear Magnetic Resonance (NMR) : 1H/15N NMR can confirm isotopic enrichment by analyzing peak splitting patterns and comparing integration ratios .

- Mass Spectrometry (MS) : Isotope ratio mass spectrometry (IRMS) quantifies 15N abundance and detects impurities like residual 14N .

- Elemental Analysis : Combustion analysis ensures stoichiometric Br/N ratios and identifies non-isotopic contaminants.

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

Key techniques include:

- X-ray Diffraction (XRD) : Confirms crystallinity and lattice structure by comparing with reference databases (e.g., NIST) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., N-H stretching at ~3100 cm⁻¹) and detects organic impurities .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and quantifies volatile components or decomposition products .

- Ion Chromatography (IC) : Measures bromide ion concentration to verify stoichiometry .

Advanced: How can researchers mitigate isotopic contamination when using this compound in trace-level ammonia detection?

Answer:

Cross-contamination between 14NH3 and 15NH3 signals can arise from impurities in the isotopic reagent. Mitigation strategies include:

- Pre-Experimental Calibration : Use 15N-enriched standards with <2% 14N impurities (verified via MS) to adjust calibration curves .

- Internal Standards : Introduce a deuterated analog (e.g., ammonium-d4 bromide) to distinguish background 14NH3 signals during LC-MS/MS analysis .

- Purification Steps : Recrystallize the compound in deuterated solvents (e.g., D2O) to remove residual 14N contaminants .

Advanced: How should this compound be integrated as an internal standard in quantitative mass spectrometry?

Answer:

- Spike-and-Recovery Workflow : Add a known quantity of this compound to the sample matrix. Calculate recovery rates to validate method accuracy .

- Calibration Curve : Prepare a multi-point curve using serial dilutions of the isotopically labeled standard. Use linear regression to correlate signal intensity with concentration .

- Data Normalization : Normalize analyte signals (e.g., 14NH3) against the 15N internal standard to correct for matrix effects or instrument drift .

Basic: What protocols ensure the stable storage and handling of this compound to preserve isotopic integrity?

Answer:

- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at ≤4°C to prevent hydrolysis or isotopic exchange .

- Contamination Avoidance : Use dedicated glassware and avoid contact with non-isotopic ammonium salts. Conduct handling in a nitrogen-purged glovebox .

- Purity Monitoring : Periodically reanalyze stored samples via NMR or MS to detect degradation or isotopic dilution .

Advanced: How can discrepancies in quantitative data from isotopic labeling studies using this compound be resolved?

Answer:

Discrepancies often stem from impurities or inconsistent calibration. Address these by:

- Cross-Validation : Compare results across multiple techniques (e.g., NMR, MS, IC) to identify systematic errors .

- Blind Spiking : Introduce a "blind" 15N standard into samples to test for unaccounted matrix effects .

- Statistical Analysis : Apply error propagation models to quantify uncertainty from isotopic impurity levels (e.g., 1–2% 14N contamination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.